4-formyl-N-(2-thiazolyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
4-formyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8N2O2S/c14-7-8-1-3-9(4-2-8)10(15)13-11-12-5-6-16-11/h1-7H,(H,12,13,15) |
InChI Key |
ZEHWRYDIFIJIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Chemical Synthesis Methodologies
Retrosynthetic Analysis and Key Precursors for 4-formyl-N-(2-thiazolyl)benzamide Synthesis
A retrosynthetic analysis of this compound reveals two primary precursor molecules. The central amide bond suggests a disconnection to 4-formylbenzoic acid and 2-aminothiazole (B372263). These two compounds represent the key building blocks required for the construction of the target molecule.
4-formylbenzoic acid: This precursor provides the benzoyl moiety containing the crucial formyl group.
2-aminothiazole: This heterocyclic amine serves as the nucleophilic component, providing the thiazole (B1198619) ring system.
The synthesis, therefore, hinges on the successful formation of an amide linkage between these two precursors.
Classical and Modern Synthetic Approaches for Thiazolyl-Benzamide Scaffolds
The creation of the thiazolyl-benzamide scaffold is a critical step in the synthesis of the target compound. This is typically achieved through amidation reactions, leveraging a variety of classical and modern techniques.
Amidation Reactions and Peptide Coupling Strategies
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. bohrium.comfishersci.it In the context of this compound, this involves the reaction of 4-formylbenzoic acid with 2-aminothiazole.
One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.itsciencemadness.orgwikipedia.org This can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sciencemadness.orgrsc.org The resulting 4-formylbenzoyl chloride is then reacted with 2-aminothiazole, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. chemspider.com
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid and amine. fishersci.ituni-kiel.debachem.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. fishersci.it Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. bachem.compeptide.comuniurb.itsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can enhance reaction rates and suppress side reactions. uni-kiel.deuniurb.it
Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, offering another pathway to the desired amide. nih.gov
Table 1: Common Peptide Coupling Reagents
| Reagent Name | Full Name | Byproduct | Notes |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (insoluble) | Useful in solution-phase synthesis. peptide.com |
| DIC | Diisopropylcarbodiimide | Diisopropylurea (soluble) | Preferred for solid-phase synthesis. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easily removed by aqueous extraction. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Soluble byproducts | Efficient with low racemization. bachem.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Soluble byproducts | Reacts faster than HBTU with less epimerization. peptide.comsigmaaldrich.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Soluble byproducts | Effective for routine synthesis. sigmaaldrich.com |
Heterocycle Formation and Ring Closure Reactions for Thiazole Moieties
The 2-aminothiazole precursor is itself synthesized through well-established methods. The most prominent of these is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). wikipedia.orgyoutube.com For the synthesis of 2-aminothiazole, thiourea is reacted with an α-haloaldehyde or a synthetic equivalent. wikipedia.orggoogle.com
Other methods for synthesizing the thiazole ring include the Cook-Heilbron synthesis, which utilizes the condensation of an α-aminonitrile with carbon disulfide, and the acylation of 2-aminothiolates. wikipedia.org Additionally, 2-aminothiazole derivatives can be prepared through the reaction of α-halocarbonyl compounds with thioureas in the presence of various catalysts. chemicalbook.com
Introduction and Modification of the Formyl Group
The formyl group (–CHO) on the benzene (B151609) ring is a key functional group. Its introduction is typically achieved through electrophilic aromatic substitution reactions. wikipedia.orgbritannica.com The Gattermann-Koch reaction, for instance, uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride to directly formylate an aromatic ring. purechemistry.orgyoutube.com Other methods for introducing a formyl group include the Vilsmeier-Haack reaction and the Duff reaction. youtube.com
In the synthesis of this compound, the starting material is often 4-formylbenzoic acid, where the formyl group is already present. However, if starting from a different substituted benzene derivative, a formylation step would be necessary. For example, formylation of an electron-rich aromatic ring can be achieved using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. nih.gov
Derivatization Strategies for Structural Analogs and Libraries
The synthesis of structural analogs and libraries of this compound allows for the exploration of structure-activity relationships. nih.govnih.gov This is a common practice in drug discovery to optimize the properties of a lead compound.
One of the most straightforward derivatization strategies involves modifying the substituents on the benzene ring. nih.gov This can be achieved by starting with a variety of substituted benzoic acids. For example, using a substituted 4-formylbenzoic acid in the amidation reaction will lead to an analog with the corresponding substituent on the phenyl ring.
The nature and position of these substituents can significantly influence the electronic and steric properties of the molecule. For instance, electron-donating groups can increase the electron density of the aromatic ring, while electron-withdrawing groups can decrease it. purechemistry.org These modifications can impact the molecule's interaction with biological targets.
Modification of the Thiazole Ring
The thiazole ring is a critical component for the biological activity of this class of compounds. Researchers have explored various substitutions on the thiazole ring to understand their impact on efficacy and selectivity.
A key study on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) provides significant insights into the effects of thiazole ring modifications. nih.gov In this research, a variety of analogs were synthesized and functionally characterized. The starting point for these modifications was often a lead compound, such as 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester. nih.gov
Substitutions at the 4- and 5-positions of the thiazole ring have been shown to significantly influence activity. For instance, the introduction of a 4-tert-butyl group or a 4-ethylacetyl group on the thiazole ring resulted in slightly more potent ZAC inhibition compared to the unsubstituted analog. nih.gov Conversely, a 4-(p-tolyl) substituent led to a substantial reduction in activity. nih.gov The replacement of the thiazole ring with other heterocyclic systems, such as a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole, also resulted in a significant loss of antagonist activity at the ZAC. nih.gov
These findings highlight the sensitivity of the target receptor to the steric and electronic properties of the substituents on the thiazole ring. The data suggests that while some bulk is tolerated at the 4-position, larger aromatic groups or alternative heterocyclic systems are detrimental to activity.
Table 1: Effect of Thiazole Ring Modifications on ZAC Antagonist Activity
| Compound ID | Thiazole Ring Substitution | Agonist | Inhibition (%) | IC50 (µM) |
|---|---|---|---|---|
| 2a | 5-methyl | 1 mM Zn²+ | 25 ± 4 | > 30 |
| 2b | 4-tert-butyl | 1 mM Zn²+ | 102 ± 3 | 1-3 |
| 2c | 4-ethylacetyl | 1 mM Zn²+ | 105 ± 5 | 1-3 |
| 2d | 4-(p-tolyl) | 1 mM Zn²+ | 15 ± 3 | > 30 |
| 2e | Benzo[d]thiazol-2-yl | 1 mM Zn²+ | 10 ± 2 | > 30 |
| 2f | 5-cyclohexyl-1,3,4-thiadiazole | 1 mM Zn²+ | 5 ± 1 | > 30 |
Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs. nih.gov
Linker Modifications
The amide linker in N-(2-thiazolyl)benzamide derivatives is crucial for maintaining the correct orientation of the phenyl and thiazole rings. Modifications to this linker can impact the compound's conformational flexibility and its interaction with the target protein.
While direct modifications of the amide bond itself are less commonly reported for this specific scaffold, the broader chemical space includes variations in the groups attached to the core rings, which can be considered as influencing the linker's environment. For instance, in the synthesis of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives, a key step involves the acylation of a single Boc-protected aminobenzylamine with a thiazole-4-formyl chloride intermediate. google.com This creates a more complex linker region between the thiazole and a phenyl ring that itself carries a reactive amino group for further derivatization.
In a different approach, researchers have synthesized novel benzoxazole-benzamide conjugates using a 2-thioacetamido linker. nih.gov This introduces a thioamide group, which alters the electronic and geometric properties of the linker compared to a standard amide bond. While not directly a this compound, this work demonstrates the principle of linker modification in related benzamide (B126) structures to achieve desired biological outcomes, such as VEGFR-2 inhibition. nih.gov
The synthesis of 2-aminothiazole sulfonamides also demonstrates a modification of the linkage between a phenyl ring and a thiazole ring, in this case creating a sulfonamide bond instead of a simple amide. nih.gov This significantly changes the chemical nature and potential hydrogen bonding capabilities of the linker.
These examples from related compound series underscore the potential for linker modification as a strategy to modulate the pharmacological properties of N-(2-thiazolyl)benzamide derivatives. The introduction of different functional groups or the complete replacement of the amide with other bioisosteres like thioamides or sulfonamides can lead to compounds with novel biological activities.
Table 2: Examples of Linker Modifications in Related Heterocyclic Benzamides
| Compound Class | Linker Type | Synthetic Precursors | Target Application |
|---|---|---|---|
| N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives | Amide with extended aminomethylphenyl group | Thiazole-4-formyl chloride, single Boc-protected aminobenzylamine | FXa inhibitors google.com |
| Benzoxazole-benzamide conjugates | 2-Thioacetamido | Benzoxazole and benzamide moieties | VEGFR-2 inhibitors nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides | Sulfonamide | 2-aminothiazole, benzenesulfonyl chlorides | Biologically active agents nih.gov |
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-formyl-N-(2-thiazolyl)benzamide, both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzamide (B126) and thiazole (B1198619) rings, the amide proton, and the aldehydic proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would confirm their relative positions. For instance, the aldehydic proton would appear as a singlet at a characteristic downfield shift. The protons on the 4-substituted benzene (B151609) ring would likely exhibit an AA'BB' system, appearing as two distinct doublets. The protons on the thiazole ring would also show characteristic shifts and couplings.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom. Distinct signals would be expected for the carbonyl carbon of the amide, the aldehydic carbonyl carbon, the carbons of the two aromatic rings, with the carbon bearing the formyl group being significantly deshielded.
While specific experimental data for this compound is not publicly available, the expected spectral characteristics can be predicted based on known values for similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on analogous structures, not experimental data.)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aldehydic CH | ~9.9 - 10.1 (s) | ~190 - 193 |
| Amide NH | ~11.0 - 12.0 (br s) | - |
| Benzamide C=O | - | ~164 - 167 |
| Benzamide Ar-H (ortho to C=O) | ~8.0 - 8.2 (d) | ~128 - 130 |
| Benzamide Ar-H (ortho to CHO) | ~7.9 - 8.1 (d) | ~130 - 132 |
| Benzamide C-CHO | - | ~138 - 141 |
| Benzamide C-C=O | - | ~135 - 138 |
| Thiazole CH (H-4) | ~7.2 - 7.4 (d) | ~115 - 118 |
| Thiazole CH (H-5) | ~7.5 - 7.7 (d) | ~138 - 141 |
| Thiazole C-2 (C=N) | - | ~158 - 161 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected vibrations include the N-H stretch of the amide, the C=O stretches of the amide and aldehyde, and various C-H and C=C aromatic stretches.
Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: This is a predictive table based on analogous structures, not experimental data.)
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Amide N-H | Stretch | 3400 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aldehyde C-H | Stretch | 2850 - 2750 (two bands) |
| Aldehyde C=O | Stretch | 1710 - 1690 |
| Amide C=O (Amide I) | Stretch | 1680 - 1650 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Amide N-H | Bend (Amide II) | 1550 - 1510 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of the formyl group (CHO) or cleavage of the amide bond, providing further structural evidence.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a predictive table based on analogous structures, not experimental data.)
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 248.03 | Molecular Ion |
| [M-CHO]⁺ | 219.04 | Loss of formyl group |
| [C₇H₄O₂N]⁺ | 146.02 | Fragment from benzoyl moiety |
| [C₃H₃N₂S]⁺ | 99.00 | Fragment from thiazolyl-amine moiety |
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods provide invaluable information about the molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. To date, the crystal structure of this compound has not been reported in the publicly accessible literature.
Homogeneity Assessment and Purity Profiling
Ensuring the purity of a compound is critical for the reliability of any subsequent studies. The homogeneity and purity of a synthesized batch of this compound would typically be assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. By using a suitable stationary phase and mobile phase, a sharp, single peak in the chromatogram at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for a preliminary assessment of purity. A single spot on the TLC plate after development with an appropriate solvent system would suggest a pure compound.
The purity of a synthesized sample of this compound would be reported as a percentage, often determined by the peak area in an HPLC chromatogram.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies (DFT, NBO, QTAIM) for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to predicting the behavior of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for determining the electronic structure of molecules.
The flexibility of 4-formyl-N-(2-thiazolyl)benzamide arises from the rotation around the amide bond and the single bonds connecting the phenyl and thiazole (B1198619) rings. A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the relative energies of these conformers, researchers can determine the most likely shape the molecule will adopt under physiological conditions. This is crucial as the conformation often dictates its biological activity.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For this compound, an MEP map would identify the electronegative oxygen atoms of the formyl and amide groups and the nitrogen atom of the thiazole ring as potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly the amide N-H, would be identified as electropositive regions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can quantify the delocalization of electron density and the nature of intramolecular interactions. For this compound, NBO analysis would provide specific atomic charges, revealing how the electron-withdrawing formyl group influences the charge distribution across the entire molecule. It would also detail the hybridization of atomic orbitals and the energies of donor-acceptor interactions between filled and empty orbitals, which contribute to the molecule's stability.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical for molecular recognition and binding. NCI analysis is a computational technique that visualizes these weak interactions. For this compound, NCI analysis could reveal intramolecular hydrogen bonds that stabilize certain conformations. It would also be essential for understanding how the molecule interacts with a protein binding pocket.
Molecular Dynamics Simulations and Ligand-Protein Interactions (In Silico)
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the motion of a ligand like this compound within the binding site of a protein, researchers can assess the stability of the complex and identify key interactions. These simulations can reveal how the ligand and protein adapt to each other and can be used to calculate the binding free energy, a measure of the binding affinity. This in silico approach is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
Structure Activity Relationship Sar Studies
Rational Design Principles for Thiazolyl-Benzamide Derivatives
The rational design of thiazolyl-benzamide derivatives is a cornerstone for developing novel therapeutic agents, such as glucokinase (GK) activators for diabetes or ion channel modulators. nih.gov This process often begins with a lead compound, which may be identified through high-throughput screening. Subsequent design strategies are guided by understanding the target's structure and the molecule's binding requirements.
A key principle involves the strategic modification of the core scaffold, which consists of a benzamide (B126) moiety linked to a thiazole (B1198619) ring. Researchers systematically alter different parts of the molecule—the phenyl ring, the thiazole ring, and the amide linker—to explore the chemical space and optimize biological activity. nih.gov For instance, in the development of antagonists for the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel, derivatives of N-(thiazol-2-yl)-benzamide were synthesized and evaluated to understand the structural determinants for their activity. nih.govnih.gov
Positional and Substituent Effects on Molecular Recognition and Biological Activity
The specific position and nature of substituents on both the phenyl and thiazole rings of the N-(2-thiazolyl)benzamide scaffold have a profound impact on molecular recognition and biological activity.
Modifications on the Phenyl Ring:
Systematic alterations to the phenyl ring have demonstrated significant effects on the potency of these compounds as ZAC antagonists. nih.gov For example, introducing a 3,5-dichloro substitution pattern was found to be inactive. nih.gov Similarly, adding bulky groups, such as a large N,N-diallylsulfamoyl group in the para-position, resulted in inactive compounds, suggesting steric hindrance can prevent effective binding. nih.gov In contrast, some substitutions can enhance activity. For instance, certain fluorinated benzamides have shown that the position of a fluorine atom can significantly influence inhibitory activity against specific protein targets. nih.gov
Modifications on the Thiazole Ring:
The thiazole ring is another critical area for modification. In the context of ZAC antagonists, substituting the thiazol-2-yl ring with larger systems like benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole led to a substantial loss of activity. nih.gov This indicates that the size and electronic properties of this heterocyclic ring are finely tuned for optimal interaction with the receptor. Even small changes, like adding a 5-methyl group to the thiazole ring, can render the compound inactive at ZAC. nih.gov Conversely, the introduction of a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring resulted in slightly more potent ZAC inhibition compared to the initial lead compound. nih.gov
The following table summarizes the effects of various substitutions on the N-(thiazol-2-yl)-benzamide scaffold on ZAC inhibition, as determined by functional characterization in oocytes. nih.gov
| Compound Series | Modification | Result on ZAC Inhibition |
| Series 2 | Introduction of a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring. | Displayed slightly more potent and efficacious ZAC inhibition. |
| Series 2 | Substitution of the thiazol-2-yl ring for a benzo[d]thiazol-2-yl or other bulky ring systems. | Resulted in a substantial loss of activity. |
| Series 4 | Addition of a large N,N-diallylsulfamoyl group in the para-position of the phenyl ring. | Compound was inactive. |
| Series 4 | Introduction of 3,5-dichloro or 5-chloro and 2-methoxy groups on the phenyl ring. | Analogs were all inactive. |
These findings underscore the importance of specific substituent patterns for biological activity. The interplay between electronic effects, steric bulk, and the potential for hydrogen bonding dictates the compound's ability to bind to its target effectively. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a high-resolution crystal structure of the biological target, pharmacophore modeling and other ligand-based drug design methods become invaluable tools. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. monash.edu
For classes of compounds like thiazolyl-benzamides, a pharmacophore model can be generated based on a set of known active and inactive molecules. monash.edu This model serves as a 3D query to screen virtual compound libraries, identifying novel chemical scaffolds that are likely to exhibit the desired biological activity. For example, a pharmacophore model for a series of inhibitors might consist of multiple aromatic rings, a hydrogen bond donor, and a hydrogen bond acceptor arranged in a specific geometric configuration. monash.edu
Ligand-based approaches also include Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR models provide a mathematical correlation between the 3D properties of a molecule and its biological activity. These models can predict the activity of newly designed compounds before they are synthesized. monash.edu For benzamide derivatives, it has been shown that hydrophobic interactions often play a crucial role in the ligand-protein complex formation, and these interactions can be effectively modeled to explain the activity of different analogs. nih.gov These computational strategies, by confirming that hydrophobic interactions often mediate the formation of ligand/protein complexes, help to explain the activity of newly identified molecules and guide further optimization. nih.gov
Mechanistic Studies of Biological Activities in Vitro and in Silico
Enzyme Inhibition Profiling and Target Validation
There is currently no available research data detailing the inhibitory effects of 4-formyl-N-(2-thiazolyl)benzamide on various enzyme targets. Extensive searches of scientific databases have not yielded any studies that have investigated the interaction of this specific compound with the enzymes listed below.
Src Kinase Inhibition
No studies have been published that evaluate the potential of this compound as an inhibitor of Src kinase.
Lipoxygenase Inhibition
The inhibitory activity of this compound against lipoxygenase has not been reported in the scientific literature.
Carbonic Anhydrase Inhibition
There are no available data on the inhibition of carbonic anhydrase isoforms by this compound.
Spleen Tyrosine Kinase (SYK) Inhibition
The potential for this compound to inhibit Spleen Tyrosine Kinase (SYK) has not been investigated in any published research.
Other Relevant Kinase and Enzyme Targets
No other kinase or enzyme inhibition studies involving this compound have been found in the course of a thorough literature review.
Molecular Interactions with Transporters and Efflux Pumps
Information regarding the molecular interactions of this compound with cellular transporters and efflux pumps is not available in the current body of scientific literature. No in vitro or in silico studies have been published that explore these potential interactions.
ABCG2 Transporter Modulation
Research specifically investigating the modulatory effects of this compound on the ABCG2 transporter has not been identified. The ATP-binding cassette subfamily G member 2 (ABCG2) transporter is a critical protein in the development of multidrug resistance (MDR) in cancer, and its modulation is a key area of interest in oncology research. nih.govnih.gov Studies on other novel benzamide (B126) derivatives have shown potential in inhibiting the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in resistant cancer cell lines. nih.gov However, no such data currently exists for this compound.
ATPase Activity Assays
No studies were found that have conducted ATPase activity assays to determine the effect of this compound on ABCG2. Such assays are crucial to understanding the mechanism of transporter inhibition, as many inhibitors stimulate or inhibit the ATPase activity of the transporter, which is essential for its function.
Receptor Binding Studies (In Vitro)
There is no available information from in vitro receptor binding studies to define the specific molecular targets of this compound. Receptor binding assays are fundamental in pharmacological research to identify the affinity and selectivity of a compound for various receptors, which in turn helps to elucidate its mechanism of action and potential therapeutic applications. nih.gov
Investigation of Cellular Mechanisms (In Vitro Models)
Cell Proliferation Inhibition in Carcinoma Cell Lines
Specific data on the ability of this compound to inhibit cell proliferation in carcinoma cell lines is not present in the available literature. While various benzamide and thiazole-containing compounds have been evaluated for their anti-proliferative effects against a range of cancer cell lines, including breast, lung, and colon cancer, no such studies have been published for this specific compound. nih.govresearchgate.netresearchgate.net
Overcoming Multidrug Resistance Mechanisms
There is no evidence to suggest that this compound has been investigated for its potential to overcome multidrug resistance mechanisms in cancer cells. Research into overcoming MDR is a significant focus in the development of new cancer therapies, often involving the inhibition of efflux pumps like the ABCG2 transporter. nih.govnih.gov
Antimicrobial Activity against Bacterial and Fungal Strains
While numerous studies have explored the antimicrobial properties of various thiazole (B1198619) and benzimidazole (B57391) derivatives, no specific data on the antibacterial or antifungal activity of this compound could be located. researchgate.netnih.govnanobioletters.comnih.govepa.gov These related compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria as well as various fungal strains.
Antiviral Activity (e.g., Anti-avian Influenza Virus)
While direct studies on the anti-avian influenza virus activity of this compound are not extensively detailed in the available research, the broader class of thiazole-containing compounds has shown significant promise in combating various viral pathogens, including influenza viruses. The thiazole moiety is a key structural feature in several potent antiviral agents.
Mechanistic hypotheses for related thiazole derivatives suggest that their antiviral action may stem from the inhibition of crucial viral processes. For instance, some thiazolides interfere with the maturation of viral hemagglutinin (HA), a critical glycoprotein (B1211001) for viral entry and budding. This interference occurs at a post-translational level, preventing the proper trafficking of HA to the host cell membrane, which is essential for the formation of new virus particles.
Furthermore, computational or in silico modeling of similar compounds has been employed to predict their binding affinity to viral proteins. nih.gov For influenza viruses, key targets include neuraminidase and the viral RNA polymerase complex. nih.govnih.gov By docking to the active sites of these enzymes, such compounds can block their function, thereby inhibiting viral replication. nih.gov For example, studies on other benzamide derivatives have identified their potential to interact with the PA-PB1 subunit interface of the influenza virus RNA polymerase, disrupting its function. bohrium.com Although these findings pertain to related compounds, they provide a valuable framework for understanding the potential antiviral mechanisms of this compound.
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic properties of compounds containing the thiazole and benzamide scaffolds are often linked to their ability to modulate key pathways in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govrdd.edu.iq
In silico docking studies on structurally similar benzothiazole (B30560) derivatives have shown excellent binding interactions with COX-1 and COX-2 enzymes, with some compounds exhibiting higher binding affinities than the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac. researchgate.net This suggests that these compounds can fit into the active site of COX enzymes, blocking their catalytic activity. The introduction of bulky groups, such as a thiazolidinone ring in related structures, is thought to enhance the preferential inhibition of COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. rdd.edu.iq
The analgesic effects are closely tied to the anti-inflammatory actions, as the reduction in prostaglandin (B15479496) synthesis alleviates pain sensitivity. nih.gov Studies on various benzamide and thiazole derivatives have demonstrated significant analgesic activity in animal models, comparable to that of celecoxib, a known COX-2 inhibitor. nih.gov
Antioxidant Activity
The antioxidant potential of thiazole-containing compounds, including derivatives of this compound, has been investigated through various in vitro and in silico methods. nih.gov The core mechanism often involves the scavenging of free radicals and the reduction of oxidative stress, which is implicated in a wide range of diseases.
Standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay, and FRAP (ferric reducing antioxidant power) assay are commonly used to evaluate antioxidant capacity. nih.gov Studies on related 2-thiazolylhydrazone derivatives have shown that these compounds can exhibit antioxidant activity comparable or even superior to that of curcumin, a well-known natural antioxidant. nih.gov
Patent Landscape and Intellectual Property Considerations
Analysis of Existing Patents Pertaining to Thiazolyl-Benzamide Derivatives
The core structure of 4-formyl-N-(2-thiazolyl)benzamide belongs to the broader class of thiazolyl-benzamide derivatives. This class of compounds has been the subject of significant research and patent activity, primarily due to their diverse biological activities. Patents in this area cover a wide range of applications, from antimicrobial and anti-inflammatory agents to kinase inhibitors for cancer therapy.
A review of the patent literature reveals several key areas of development for thiazolyl-benzamide derivatives. For instance, some patents focus on derivatives with specific substitution patterns to achieve desired therapeutic effects. U.S. Patent 3,950,351, for example, describes 2-benzamido-5-nitro-thiazole derivatives with parasiticidal and fungistatic properties. google.com In this case, the focus is on a nitro group at the 5-position of the thiazole (B1198619) ring and various substituents on the benzamide (B126) moiety. Another area of significant patent activity involves the use of thiazolyl-benzamide derivatives as prodrugs to improve pharmacokinetic properties, such as aqueous solubility. google.com
More recent patents have explored the use of these derivatives in targeted therapies. For example, benzophenone (B1666685) thiazole derivatives have been patented for their ability to inhibit microtubule formation, a mechanism relevant to cancer treatment. epo.org International patent application WO2021240187A1 discloses benzamide derivatives as anti-inflammatory compounds. mdpi.com Furthermore, N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives have been patented as factor Xa inhibitors for their potential as anticoagulant drugs. google.com
The scope of these patents is typically defined by a general chemical structure, often a Markush structure, which covers a multitude of possible substituents at various positions on the thiazolyl-benzamide scaffold. This allows for broad protection of a series of related compounds. Thiazole derivatives, more broadly, are recognized as valuable compounds in agricultural and pharmaceutical applications. google.com
A summary of representative patents in the thiazolyl-benzamide space is provided in the table below.
| Patent Number | Title | Key Structural Features/Application |
| US3950351A | New derivatives of 2-benzamido-5-nitro thiazoles | 2-benzamido-5-nitro-thiazole derivatives for parasiticidal and fungistatic use. google.com |
| US7674912B2 | Pro-drugs of N-thiazol-2-yl-benzamide derivatives | Prodrugs of N-thiazol-2-yl-benzamide derivatives with improved aqueous solubility for neurological and psychiatric disorders. google.com |
| WO2021240187A1 | Benzamide derivatives as anti-inflammatory compounds and uses thereof | Benzamide derivatives with anti-inflammatory properties. mdpi.com |
| CN104016944A | N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof | N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives as FXa inhibitors for anticoagulant therapy. google.com |
| EP2104609A4 | Benzophenone thiazole derivatives useful for inhibiting formation of microtubule and method for producing the same | Thiazole-containing benzophenone derivatives that inhibit microtubule formation for cancer treatment. epo.org |
| WO2018041563A1 | Substituted n-[2-(4-phenoxypiperidin-1-yl)-2-(1,3-thiazolyl-5-yl)ethyl]benzamide and n-[2-(4-benzyloxypiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]benzamide derivatives p2x7 receptor antagonists | Substituted benzamide derivatives as P2X7 receptor antagonists. nih.gov |
| WO2020243459A1 | Thiadiazolyl derivatives as dna polymerase theta inhibitors | Thiadiazolyl derivatives that inhibit DNA Polymerase Theta for cancer therapy. google.com |
Identification of Novelty and Patentability for this compound
The novelty of this compound hinges on whether this specific compound has been previously disclosed in the prior art, including existing patents and scientific literature. Based on a thorough review of the identified patents, the specific combination of a formyl group at the 4-position of the benzamide ring attached to an unsubstituted 2-aminothiazole (B372263) does not appear to be explicitly claimed or exemplified.
The existing patents for thiazolyl-benzamide derivatives often claim broad Markush structures, where the substituents on the benzamide ring are defined by a list of possible chemical groups. For a compound to be considered novel, it must not fall within the scope of these general formulas. The patentability of this compound would therefore depend on a detailed legal and chemical analysis of the substituent definitions in prior art patents. If the term "formyl" or "aldehyde" is not included in the list of possible substituents at the 4-position of the benzamide ring in relevant patents, then this compound would be considered novel.
Beyond novelty, the non-obviousness of the compound would also need to be established. This would involve demonstrating that a person skilled in the art would not have been motivated to synthesize this specific compound with a reasonable expectation of success for a particular application, based on the teachings of the prior art. The unique biological activity or unexpected advantageous properties of this compound would be key to arguing for its non-obviousness.
Future Research Directions and Advanced Applications
Development of Advanced Computational Models for Lead Optimization
The lead optimization of 4-formyl-N-(2-thiazolyl)benzamide can be significantly accelerated through the use of advanced computational models. These models can provide deep insights into the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a focused library of derivatives of this compound and evaluating their biological activity, robust QSAR models can be developed. These models will correlate the physicochemical properties of the analogs with their therapeutic efficacy, enabling the prediction of activity for novel, unsynthesized compounds.
Pharmacophore Mapping: Based on the known molecular targets, pharmacophore models can be generated. These models will define the essential three-dimensional arrangement of chemical features required for biological activity. This will allow for virtual screening of compound libraries to identify novel scaffolds that mimic the key interactions of this compound.
Molecular Docking and Dynamics Simulations: For target-based drug discovery, molecular docking studies can elucidate the binding mode of this compound within the active site of a protein. Subsequent molecular dynamics simulations can then be employed to assess the stability of the protein-ligand complex and to identify key interactions that can be enhanced through structural modifications. This approach has been successfully used in the lead optimization of other benzamide (B126) scaffolds to improve potency and selectivity. nih.gov
Table 1: Computational Approaches for Lead Optimization
| Computational Method | Application in Drug Discovery | Potential for this compound |
|---|---|---|
| QSAR | Predicting biological activity from chemical structure. | Guiding the design of analogs with improved potency. |
| Pharmacophore Mapping | Identifying key chemical features for biological activity. | Virtual screening for novel, active compounds. |
| Molecular Docking | Predicting the binding orientation of a ligand to a protein. | Understanding the target interaction and guiding modifications. |
Exploration of Novel Therapeutic Indications and Molecular Targets
While the initial therapeutic applications of this compound may be focused on a specific area, its chemical structure suggests potential for activity against a range of other diseases.
Repurposing and Target Identification: A systematic investigation into new therapeutic indications for this compound is a promising avenue. This can be achieved through a combination of computational target prediction algorithms and experimental screening against a diverse panel of biological targets. The benzamide and thiazole (B1198619) moieties are present in numerous approved drugs with a wide array of therapeutic uses, suggesting a broad potential for this compound.
Exploration of Antimicrobial Potential: The thiazole ring is a key component of many antimicrobial agents. biosynth.com Therefore, this compound and its derivatives should be evaluated for their activity against a panel of clinically relevant bacteria and fungi. The formyl group could potentially interact with key residues in microbial enzymes, offering a novel mechanism of action.
Investigation as an Anticancer Agent: Many anticancer drugs contain benzamide or thiazole scaffolds. The potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or interfere with cell signaling pathways should be explored. The formyl group can be a crucial handle for covalent modification of specific targets in cancer cells.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) offers a rapid and efficient way to evaluate large numbers of compounds for biological activity. nih.gov Integrating this compound and its derivatives into HTS campaigns can significantly accelerate the discovery of new therapeutic leads.
Assay Development: The development of robust and sensitive assays is critical for successful HTS. For this compound, both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cell viability, reporter gene assays) can be designed to identify active compounds.
Combinatorial Chemistry and HTS: The synthesis of a combinatorial library based on the this compound scaffold would provide a diverse set of compounds for HTS. The formyl group, for instance, can be readily converted into various other functional groups, allowing for the rapid generation of a large number of analogs.
Fragment-Based Screening: The core structure of this compound can be used as a starting point for fragment-based drug discovery. High-throughput crystallization techniques can be employed to identify small molecular fragments that bind to a target protein, which can then be grown or linked to develop more potent leads. nih.gov
Design of Targeted Delivery Systems and Conjugates
To enhance the therapeutic index and minimize off-target effects, this compound can be incorporated into targeted delivery systems or conjugated with targeting moieties.
Nanoparticle Formulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can also be surface-functionalized with ligands that specifically bind to receptors overexpressed on diseased cells, thereby achieving targeted drug delivery.
Antibody-Drug Conjugates (ADCs): The formyl group of this compound provides a convenient handle for conjugation to monoclonal antibodies that recognize tumor-specific antigens. The resulting ADC would selectively deliver the cytotoxic payload to cancer cells, sparing healthy tissues.
Polymer-Drug Conjugates: Conjugation to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can increase the half-life of this compound in circulation, leading to improved therapeutic outcomes.
Investigation of Hybrid Molecules and Prodrug Strategies
The design of hybrid molecules and prodrugs represents an advanced strategy to improve the pharmacological properties of this compound.
Hybrid Molecule Design: Hybrid molecules can be created by combining the this compound scaffold with another pharmacophore that acts on a different but complementary biological target. This approach can lead to synergistic therapeutic effects and may help to overcome drug resistance.
Prodrug Development: The development of prodrugs is a well-established strategy to overcome limitations such as poor solubility, low bioavailability, and metabolic instability. nih.gov For this compound, the formyl group can be masked with a promoiety that is cleaved in vivo to release the active drug. This approach has been successfully applied to other benzamide-containing compounds to enhance their pharmacokinetic properties and in vivo efficacy. nih.gov Mutual prodrugs, where this compound is linked to another active drug, could also be explored to achieve combination therapy in a single chemical entity. nih.gov
Table 2: Prodrug Strategies for Benzamide Derivatives
| Prodrug Approach | Advantage | Example from Literature |
|---|---|---|
| Masking a functional group | Improved pharmacokinetic properties and enhanced in vivo efficacy. | TXA709, a prodrug of the FtsZ-targeting benzamide TXA707. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-formyl-N-(2-thiazolyl)benzamide, and how can reaction yields be improved?
The compound is typically synthesized via coupling reactions between 4-carboxybenzaldehyde and 2-aminothiazole derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) to activate the carboxylic acid group of 4-carboxybenzaldehyde for reaction with 2-aminothiazole .
- Purification : Reverse-phase HPLC or flash chromatography is critical for isolating the product, with yields ranging from 22% to 60% depending on the amine substituent .
- Yield optimization : Pre-activation of the carboxylic acid and stoichiometric control of reagents (e.g., 1:1.2 molar ratio of acid to amine) can minimize by-products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- UHPLC-MS : Provides molecular weight confirmation (e.g., observed m/z = 230–271 for derivatives) and purity assessment (>95% in optimized syntheses) .
- NMR spectroscopy : 1H NMR detects aldehydic protons at δ 10.05–10.09 ppm, while 13C NMR confirms the carbonyl (C=O) at ~165–191 ppm .
- Elemental analysis : Validates stoichiometry, particularly for nitrogen and sulfur content in the thiazole ring .
Q. What are common impurities or by-products in its synthesis, and how are they addressed?
- Incomplete coupling : Unreacted 4-carboxybenzaldehyde or 2-aminothiazole may remain. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) identifies these .
- Oxidation by-products : The aldehyde group is prone to oxidation; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) mitigate this .
- Purification : Recrystallization in methanol or acetonitrile removes polar impurities .
Advanced Research Questions
Q. How does the thiazole ring influence structure-activity relationships (SAR) in biological studies?
The thiazole moiety enhances binding to enzymes like Nek2 and kinases via:
- Hydrogen bonding : Nitrogen atoms in the thiazole interact with catalytic residues (e.g., in Hec1/Nek2 pathways) .
- Lipophilic interactions : Methyl or aryl substituents on the thiazole improve membrane permeability, as seen in analogs with GI50 values of 10–21 µM in cancer cell lines .
- Electron-withdrawing groups : Substituents like chloro or trifluoromethyl on the benzamide ring modulate target selectivity .
Q. What experimental strategies stabilize the aldehyde group during protein interaction studies?
The aldehyde group is reactive but essential for forming Schiff bases with lysine residues in target proteins. Stabilization methods include:
- Protecting groups : Use acetal or hydrazone derivatives during synthesis, followed by deprotection in situ .
- Low-temperature storage : Store at –20°C under anhydrous conditions to prevent oxidation .
- Kinetic trapping : Rapid mixing with protein targets in buffered solutions (pH 7.4) minimizes side reactions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. specificity)?
Discrepancies often arise from assay conditions:
- Cell line variability : Breast cancer lines (e.g., MDA-MB-468) show higher sensitivity (GI50 = 10 µM) than others due to Hec1/Nek2 pathway dependence .
- Concentration thresholds : Sub-µM concentrations may stabilize protein interactions without cytotoxicity, while higher doses induce apoptosis .
- Off-target effects : Use isogenic cell lines or CRISPR knockouts to validate target specificity .
Q. What computational tools are effective for predicting its binding modes with protein targets?
- Molecular docking (AutoDock Vina) : Predicts interactions with kinases or acetyltransferases, guided by the aldehyde’s nucleophilic reactivity .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) of substituents with inhibitory activity (R² > 0.85 in kinase targets) .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. How can researchers address low solubility in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug design : Convert the aldehyde to a hydroxylmethyl ether, which hydrolyzes in vivo .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC) to improve bioavailability .
Methodological Considerations
Q. What protocols validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., Nek2) after compound treatment .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
- FRET/BRET : Monitor real-time disruption of protein-protein interactions (e.g., Hec1/Nek2) .
Q. How can crystallography challenges (e.g., poor diffraction) be overcome?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
